2-Chloro-1,1,1-triethoxyethane
Overview
Description
Mechanism of Action
2-chloro-1,1,1-triethoxyethane is known to be a chloromethyl heterocyclic compound . It has been used in the synthesis of other compounds, such as 2-phenyl-1,3,4-oxadiazole derivatives .
In terms of its physical and chemical properties, this compound is a liquid at room temperature with a boiling point of 75-80 °C/15 mmHg . It has a density of 1.031 g/mL at 20 °C and 1.024 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,1,1-triethoxyethane can be synthesized through the reaction of 1,1,1-triethoxyethane with gaseous or liquid chlorine in the presence of an alcohol and a catalytic amount of base . Another method involves the reaction of ortho-acetic acid tri-alkoxy ester with N-chlorosuccinimide (NCS) in a polar solvent under autocatalysis conditions .
Industrial Production Methods
The industrial production of this compound typically involves the chlorination of 1,1,1-triethoxyethane using chlorine gas in the presence of an alcohol and a base catalyst. This method ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1-triethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The compound can hydrolyze to form orthoacetic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Reactions: Products include substituted orthoacetates.
Hydrolysis: Products include orthoacetic acid derivatives.
Scientific Research Applications
2-Chloro-1,1,1-triethoxyethane is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: A similar compound with methoxy groups instead of ethoxy groups.
Triethyl orthochloroacetate: Another name for 2-Chloro-1,1,1-triethoxyethane.
Uniqueness
This compound is unique due to its specific reactivity and applications in organic synthesis. The presence of ethoxy groups provides different reactivity compared to methoxy derivatives, making it suitable for specific synthetic routes and applications .
Properties
IUPAC Name |
2-chloro-1,1,1-triethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFKLQSFBXBOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCl)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308321 | |
Record name | 2-Chloro-1,1,1-triethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51076-95-0 | |
Record name | 2-Chloro-1,1,1-triethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51076-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,1,1-triethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051076950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51076-95-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1,1,1-triethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,1,1-triethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-1,1,1-TRIETHOXY-ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6PFQ2AAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-chloro-1,1,1-triethoxyethane highlighted in the research?
A1: The research primarily focuses on the use of this compound as a versatile building block for synthesizing various substituted 2-chloromethyl heterocycles. This includes important structures like benzothiazole and benzoxazole, which are frequently found in pharmaceutical and materials science applications [1].
Q2: Can you elaborate on the synthesis procedure of this compound as described in the paper?
A2: While the paper mentions an "efficient procedure suitable for large-scale preparation" [1] of this compound, it does not explicitly detail the synthetic steps or conditions. For a comprehensive understanding of the synthesis process, further investigation into the cited literature or other relevant publications is recommended.
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